(S)-(1-Methylpiperidin-2-yl)methanol
Overview
Description
(S)-(1-Methylpiperidin-2-yl)methanol is a chiral compound with the molecular formula C7H15NO. It is a secondary alcohol derived from piperidine, a six-membered heterocyclic amine. The compound is characterized by the presence of a hydroxyl group attached to the second carbon of the piperidine ring, with a methyl group on the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-(1-Methylpiperidin-2-yl)methanol can be synthesized through several methods. One common approach involves the reduction of (S)-1-methyl-2-piperidone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of (S)-1-methyl-2-piperidone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions: (S)-(1-Methylpiperidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, (S)-1-methyl-2-piperidone, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form (S)-1-methylpiperidine using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles under basic or acidic conditions
Major Products Formed:
Oxidation: (S)-1-methyl-2-piperidone
Reduction: (S)-1-methylpiperidine
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
(S)-(1-Methylpiperidin-2-yl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes
Mechanism of Action
The mechanism of action of (S)-(1-Methylpiperidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The methyl group on the nitrogen atom may also play a role in modulating the compound’s overall conformation and reactivity .
Comparison with Similar Compounds
- ®-(1-Methylpiperidin-2-yl)methanol
- (S)-1-Methyl-2-piperidone
- (S)-1-Methylpiperidine
Comparison: (S)-(1-Methylpiperidin-2-yl)methanol is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. Compared to ®-(1-Methylpiperidin-2-yl)methanol, the (S)-enantiomer may exhibit different pharmacological properties and binding affinities. The presence of the hydroxyl group distinguishes it from (S)-1-Methyl-2-piperidone and (S)-1-Methylpiperidine, providing additional functional versatility in chemical reactions and applications .
Properties
IUPAC Name |
[(2S)-1-methylpiperidin-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-8-5-3-2-4-7(8)6-9/h7,9H,2-6H2,1H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXJMMLIEYAFOZ-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCCC[C@H]1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357383 | |
Record name | (S)-(1-Methylpiperidin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40357383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136030-04-1 | |
Record name | (S)-(1-Methylpiperidin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40357383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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